An In-depth Technical Guide to 5-Amino-6-methylpicolinonitrile: Synthesis, Properties, and Applications in Kinase Inhibitor Discovery
An In-depth Technical Guide to 5-Amino-6-methylpicolinonitrile: Synthesis, Properties, and Applications in Kinase Inhibitor Discovery
This guide provides a comprehensive technical overview of 5-Amino-6-methylpicolinonitrile, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its significant role in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.
Core Molecular Profile and Physicochemical Properties
5-Amino-6-methylpicolinonitrile, also known by its IUPAC name 5-amino-6-methylpyridine-2-carbonitrile, is a substituted pyridine derivative featuring three key functional groups: an amino group, a methyl group, and a nitrile group. This specific arrangement of reactive sites makes it a versatile and valuable intermediate in the synthesis of complex heterocyclic systems.[1] The nitrile moiety, in particular, serves as a versatile handle for further chemical transformations and has been increasingly utilized by medicinal chemists to fine-tune pharmacokinetic profiles and binding interactions of drug candidates.[2]
Table 1: Physicochemical Properties of 5-Amino-6-methylpicolinonitrile
| Property | Value | Source(s) |
| IUPAC Name | 5-amino-6-methylpyridine-2-carbonitrile | [1] |
| Synonyms | 5-Amino-6-methyl-2-pyridinecarbonitrile, 6-Cyano-2-methyl-3-aminopyridine | [1] |
| CAS Number | 1079054-78-6 | [1][2] |
| Molecular Formula | C₇H₇N₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Appearance | White to off-white or pale-yellow solid/powder | [2] |
| Solubility | Low solubility in water; Soluble in organic solvents such as ethanol and acetone | |
| Stability | Stable under normal laboratory conditions; should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents | |
| Purity | Commercially available with ≥98% purity | [2] |
Synthesis and Mechanistic Rationale
The synthesis of 5-Amino-6-methylpicolinonitrile is not widely detailed in readily accessible literature. However, a robust and efficient synthetic pathway can be constructed based on established palladium-catalyzed cyanation reactions, a cornerstone of modern cross-coupling chemistry. The following protocol is adapted from a well-documented procedure for a structurally analogous compound, 2-amino-3-methyl-5-cyanopyridine, and a patented method for the precursor.[3][4]
Proposed Synthetic Pathway
The synthesis is a two-step process starting from the commercially available 2-bromo-3-methylpyridine, proceeding through a key brominated intermediate.
Caption: Proposed two-step synthesis of 5-Amino-6-methylpicolinonitrile.
Step 1: Synthesis of 2-Amino-5-methyl-6-bromopyridine (Intermediate)
This step involves a nucleophilic aromatic substitution, specifically an amination reaction. While the classic Chichibabin reaction uses sodium amide to directly aminate a pyridine ring, a more practical approach for this substituted system involves the synthesis from a brominated precursor. A relevant patent describes the direct amination of 2-bromo-3-methylpyridine.[4]
Protocol:
-
Under an inert nitrogen atmosphere, add dehydrated toluene to a reaction vessel equipped with a reflux condenser.
-
Add sodium amide (NaNH₂) to the solvent. The choice of sodium amide, a powerful nucleophile, is critical for displacing a halide on the electron-deficient pyridine ring.
-
Heat the suspension to 110-120°C.
-
Slowly add 2-bromo-3-methylpyridine to the heated solution. The high temperature is necessary to overcome the activation energy for the aromatic nucleophilic substitution.
-
Maintain the reaction at reflux for 1-3 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
After the reaction is complete, cool the mixture and cautiously quench by adding ice water.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization to yield 2-Amino-5-methyl-6-bromopyridine.
Step 2: Synthesis of 5-Amino-6-methylpicolinonitrile (Final Product)
This key transformation is a palladium-catalyzed cyanation, a powerful method for installing a nitrile group onto an aromatic ring. The use of a palladium catalyst, a phosphine ligand, and a cyanide source like zinc cyanide is standard for this type of cross-coupling reaction.[3]
Protocol:
-
To a mixture of DMF and water (e.g., 50:1 v/v) in a reaction vessel, add the intermediate 2-Amino-5-methyl-6-bromopyridine, zinc cyanide (Zn(CN)₂), and 1,1'-bis(diphenylphosphino)ferrocene (dppf).
-
Causality: Zinc cyanide is often preferred over alkali metal cyanides due to its lower toxicity and reduced tendency to poison the palladium catalyst. Dppf is a wide bite-angle phosphine ligand that stabilizes the palladium center and facilitates the reductive elimination step, which is crucial for catalyst turnover.
-
-
Degas the mixture by bubbling nitrogen or argon through it for at least 20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) to the reaction mixture.
-
Causality: Pd₂(dba)₃ serves as a stable and convenient source of Pd(0), the active catalytic species that initiates the cross-coupling cycle.
-
-
Heat the reaction mixture to 120°C and stir for 16-24 hours. The high temperature is required to drive the catalytic cycle, particularly the oxidative addition of the aryl bromide to the Pd(0) center.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Workup the reaction by adding a mixture of saturated ammonium chloride solution and ammonium hydroxide to precipitate the product and quench the remaining reagents.
-
Collect the solid product by filtration, wash with water, and dry under high vacuum to afford 5-Amino-6-methylpicolinonitrile.
Analytical Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 5-Amino-6-methylpicolinonitrile
| Technique | Predicted Data |
| ¹H NMR | δ ~7.5-7.7 ppm (d, 1H, pyridine H), δ ~6.5-6.7 ppm (d, 1H, pyridine H), δ ~4.5-5.5 ppm (br s, 2H, -NH₂), δ ~2.3-2.5 ppm (s, 3H, -CH₃) |
| ¹³C NMR | δ ~155-160 ppm (C-NH₂), δ ~145-150 ppm (C-CH₃), δ ~135-140 ppm (CH), δ ~115-120 ppm (C-CN), δ ~115-120 ppm (CN), δ ~110-115 ppm (CH), δ ~20-25 ppm (CH₃) |
| FTIR (cm⁻¹) | ~3450-3300 (N-H stretch, amine), ~3100-3000 (Aromatic C-H stretch), ~2230-2210 (C≡N stretch, nitrile), ~1620-1580 (C=C and C=N stretch, pyridine ring), ~1450-1400 (C-H bend, methyl) |
| Mass Spec (EI) | M⁺ at m/z = 133.06 |
Disclaimer: These are predicted values based on chemical structure and data from analogous compounds. Actual experimental values may vary.
Reactivity and Role in Medicinal Chemistry
The chemical reactivity of 5-Amino-6-methylpicolinonitrile is governed by its three primary functional groups:
-
Amino Group: The exocyclic amino group is a potent nucleophile and a directing group for electrophilic aromatic substitution. It can be readily acylated, alkylated, or used as a handle for building larger molecular scaffolds, often forming amides or participating in coupling reactions.
-
Nitrile Group: The cyano group is an electron-withdrawing group and can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings like tetrazoles.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly if activated by an appropriate leaving group.
This combination of functionalities makes the molecule a valuable building block in combinatorial chemistry and targeted library synthesis.
Application in Drug Discovery: A Scaffold for Janus Kinase (JAK) Inhibitors
The aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors. 5-Amino-6-methylpicolinonitrile is a particularly relevant starting material for the synthesis of inhibitors targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[5][6] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[7]
Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and cancers.[6][8] Therefore, developing selective JAK inhibitors is a major focus of modern drug discovery.
Caption: The role of JAK inhibitors in blocking the JAK-STAT signaling pathway.
The structure of 5-Amino-6-methylpicolinonitrile provides an ideal starting point for creating molecules that can fit into the ATP-binding pocket of JAK kinases. The amino group can act as a hydrogen bond donor, interacting with key residues in the hinge region of the kinase, while the rest of the molecule can be elaborated to occupy adjacent pockets, thereby conferring potency and selectivity for a specific JAK isoform.[5][9] The development of selective TYK2 or JAK3 inhibitors, for example, is a strategy to achieve therapeutic benefit while minimizing the side effects associated with pan-JAK inhibition.[6]
Safety and Handling
5-Amino-6-methylpicolinonitrile is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Amino-6-methylpicolinonitrile is a high-value chemical intermediate with significant potential in the field of drug discovery. Its unique combination of functional groups allows for versatile synthetic manipulation, making it an ideal scaffold for building complex molecules. Its demonstrated utility in the synthesis of potent and selective kinase inhibitors, particularly for the therapeutically important JAK family, ensures its continued relevance to researchers and scientists working at the forefront of medicinal chemistry. This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this important building block in the development of next-generation therapeutics.
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